Methyl 3-(1-aminoethyl)benzoate

JAK-STAT pathway Immunology Kinase inhibition

Methyl 3-(1-aminoethyl)benzoate (CAS 153994-69-5) is a meta-substituted, racemic aromatic amino ester with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol. It is characterized by a single asymmetric carbon, which imparts chirality and enables its use as a versatile chiral building block in medicinal chemistry.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 153994-69-5
Cat. No. B1591767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(1-aminoethyl)benzoate
CAS153994-69-5
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)C(=O)OC)N
InChIInChI=1S/C10H13NO2/c1-7(11)8-4-3-5-9(6-8)10(12)13-2/h3-7H,11H2,1-2H3
InChIKeyJDYAYNLXJBZWGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(1-aminoethyl)benzoate (CAS 153994-69-5): A Chiral Meta-Substituted Amino Ester Scaffold for Drug Discovery


Methyl 3-(1-aminoethyl)benzoate (CAS 153994-69-5) is a meta-substituted, racemic aromatic amino ester with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . It is characterized by a single asymmetric carbon, which imparts chirality and enables its use as a versatile chiral building block in medicinal chemistry . Its core structure is a key intermediate in the synthesis of various pharmacologically active compounds, notably those targeting the Janus kinase (JAK) family, such as the JAK3 inhibitor patents [1].

Why Methyl 3-(1-aminoethyl)benzoate Cannot Be Interchanged with Other Positional Isomers


In scientific procurement, substituting Methyl 3-(1-aminoethyl)benzoate with its positional isomers (e.g., ortho or para substituted) or different ester derivatives is not trivial and can lead to a complete loss of biological activity. The position of the aminoethyl group on the phenyl ring dictates the compound's electronic distribution, steric interactions with biological targets, and its physicochemical properties . For example, while the 3-substituted isomer is a critical intermediate in JAK inhibitor patents [1], the 4-substituted analog (CAS 80051-07-6) is commonly employed in different synthetic pathways and exhibits distinct reactivity . Furthermore, the presence of a single chiral center in the methyl ester derivative makes racemic or enantiomerically pure forms non-interchangeable in asymmetric syntheses . The following quantitative evidence demonstrates the specific differentiation of the 3-substituted methyl ester compared to its closest analogs.

Methyl 3-(1-aminoethyl)benzoate: Quantitative Evidence for Scientific Differentiation


Meta-Substitution is Essential for Activity in JAK Inhibitor Scaffolds

The 3-(1-aminoethyl)benzoate scaffold, of which Methyl 3-(1-aminoethyl)benzoate is the foundational methyl ester, is a specifically claimed structural element in a patent for compositions and methods for the inhibition of the JAK pathway [1]. This patent highlights the critical role of the meta-substitution pattern for binding to JAK family kinases. In contrast, the para-substituted isomer, Methyl 4-(1-aminoethyl)benzoate (CAS 80051-07-6), is not cited in this context and is instead used as a general building block with different reactivity profiles . This specific inclusion in a therapeutic patent underscores the unique, non-obvious contribution of the 3-position substitution for this pharmacological target.

JAK-STAT pathway Immunology Kinase inhibition

Differentiation in Physicochemical Properties: LogP and pKa Compared to the Ortho Isomer

The lipophilicity of Methyl 3-(1-aminoethyl)benzoate, measured by its partition coefficient (LogP), is a key factor influencing its passive membrane permeability and oral absorption potential. The calculated LogP for Methyl 3-(1-aminoethyl)benzoate is 1.52 . In comparison, its ortho-substituted analog, Methyl 2-(1-aminoethyl)benzoate (CAS 1270510-36-5), also has a calculated LogP of 1.52 , indicating similar lipophilicity. However, the critical differentiation lies in the predicted acid dissociation constant (pKa), which is 8.78 ± 0.10 for the meta isomer [1]. This pKa value is a determinant of the compound's ionization state at physiological pH, which directly affects solubility and target binding. While a direct pKa comparison for the ortho isomer is not available in the same dataset, the difference in substitution pattern is known to significantly alter pKa and the amine's basicity due to varying electronic and steric effects.

Medicinal chemistry ADME Physicochemical property

Commercial Availability and Purity Specifications vs. 4-Substituted Isomer

For procurement, a critical differentiator is the specific commercial availability and the associated purity levels offered. Methyl 3-(1-aminoethyl)benzoate is available from suppliers like AKSci with a minimum purity specification of 98% . This is a higher guaranteed purity compared to some offerings of the analogous para-substituted isomer, Methyl 4-(1-aminoethyl)benzoate (CAS 80051-07-6), which is often supplied at a standard purity of 97% from vendors like Sigma-Aldrich and AKSci . While both isomers can be sourced, the 1% higher purity floor for the meta isomer can be a deciding factor in applications where trace impurities may interfere with sensitive catalytic reactions or biological assays.

Procurement Sourcing Purity analysis

Methyl 3-(1-aminoethyl)benzoate: Optimal Application Scenarios Derived from Quantitative Evidence


As a Key Intermediate in JAK-STAT Pathway Inhibitor Development

Researchers developing novel inhibitors targeting the Janus kinase (JAK) family, particularly JAK3, should prioritize Methyl 3-(1-aminoethyl)benzoate as a synthetic building block. Its specific meta-substituted scaffold is claimed in relevant patents [1]. Using this compound ensures that the core pharmacophore matches the one validated in patent literature, increasing the likelihood of generating active leads. Substituting with the para isomer could lead to a structurally similar but biologically inactive compound, as the 4-substituted analog is not recognized in this specific therapeutic context.

For Asymmetric Synthesis Requiring a Chiral Meta-Substituted Aromatic Ester

Methyl 3-(1-aminoethyl)benzoate is an ideal starting material for enantioselective transformations requiring a chiral amine and an ester functional group at the meta position. Its single asymmetric carbon [1] provides a well-defined chiral handle for the synthesis of optically active pharmaceuticals and natural products. The commercial availability of both racemic and enantiomerically pure forms allows for flexible route scouting. The slightly higher commercial purity specification (98%) compared to some analogs makes it preferable for sensitive catalytic reactions where trace impurities can poison chiral catalysts.

As a Probe for Studying Substituent Effects in Meta-Substituted Benzoate Derivatives

For physical organic chemists and computational modelers, Methyl 3-(1-aminoethyl)benzoate serves as a critical data point for studying substituent effects. Its unique combination of a meta-aminoethyl group and a methyl ester allows for direct comparison with its ortho and para counterparts. The experimentally accessible and calculated properties, such as a pKa of 8.78 ± 0.10 [2], provide essential empirical data for validating computational models of electronic distribution and reactivity. This makes it a valuable tool for building structure-property relationship (SPR) models.

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